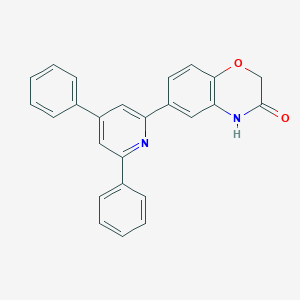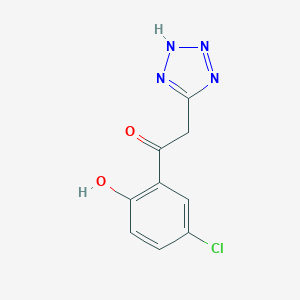
N-(2,5-dimethylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a pyridine-based compound that is widely used in the field of neuroscience for its ability to selectively activate nicotinic acetylcholine receptors (nAChRs) in the brain.
作用機序
N-(2,5-dimethylphenyl)pyridine-3-carboxamide acts as a selective agonist for nAChRs, binding to the receptor and inducing a conformational change that results in the opening of ion channels and the influx of cations, such as calcium and sodium, into the cell. This leads to depolarization of the cell membrane and the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of cognitive function, and the regulation of neurotransmitter release. N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects, protecting against oxidative stress, inflammation, and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethylphenyl)pyridine-3-carboxamide in lab experiments is its high selectivity for nAChRs, allowing for the specific activation of these receptors without affecting other neurotransmitter systems. N-(2,5-dimethylphenyl)pyridine-3-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective and readily available tool for scientific research. However, one limitation of using N-(2,5-dimethylphenyl)pyridine-3-carboxamide is its short half-life, which requires frequent administration to maintain its effects. N-(2,5-dimethylphenyl)pyridine-3-carboxamide also has limited solubility in aqueous solutions, which can affect its bioavailability and potency.
将来の方向性
There are many potential future directions for the use of N-(2,5-dimethylphenyl)pyridine-3-carboxamide in scientific research. One area of focus is the development of more selective and potent nAChR agonists, which could provide more precise tools for studying the role of these receptors in various physiological and pathological processes. Another area of focus is the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the bioavailability and half-life of N-(2,5-dimethylphenyl)pyridine-3-carboxamide and other nAChR agonists. Additionally, the use of N-(2,5-dimethylphenyl)pyridine-3-carboxamide in combination with other pharmacological agents, such as inhibitors of acetylcholinesterase or monoamine oxidase, could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
合成法
N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the condensation of 2,5-dimethylphenylacetonitrile with 3-pyridinecarboxylic acid, or the reaction of 2,5-dimethylphenylmagnesium bromide with 3-pyridinecarboxylic acid chloride. The purity of N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be improved through recrystallization, and the compound can be characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been widely used in scientific research for its ability to selectively activate nAChRs in the brain. nAChRs are ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems and play a crucial role in various physiological processes, including learning and memory, attention, and reward. N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been used to study the role of nAChRs in these processes, as well as in the pathophysiology of various neurological and neuropsychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
特性
製品名 |
N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-11(2)13(8-10)16-14(17)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
InChIキー |
LYVCDJZRPWHQGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=CC=C2 |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)


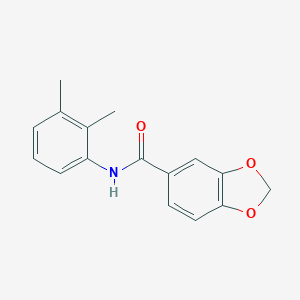
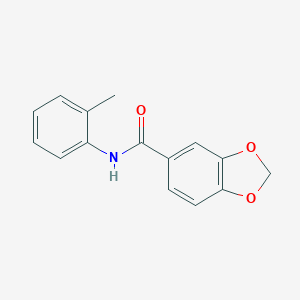
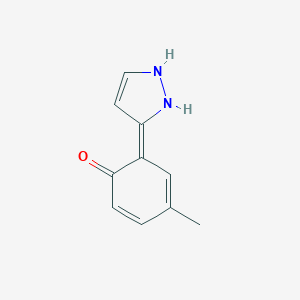
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
